5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine
Overview
Description
“5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine” is a chemical compound that belongs to the class of pyrazole-based compounds . Pyrazole-based compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “this compound”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another method involves the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine, leading to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles .Molecular Structure Analysis
The molecular structure of “this compound” is almost planar, with a dihedral angle between the aromatic rings of 2.82 (5)° . The packing results in polymeric chains extending along the a axis .Scientific Research Applications
Synthesis of Novel Compounds
- 5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine is used in the synthesis of various novel compounds. For example, Yang Yun-shang (2010) synthesized a range of 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds starting from related chemical structures (Yang Yun-shang, 2010).
Domino Reactions for Synthesizing Pyrazolo[3,4-b]pyridines
- It's instrumental in l-Proline-catalyzed three-component domino reactions. These reactions, studied by Gunasekaran et al. (2014), lead to the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines (Gunasekaran, Prasanna, & Perumal, 2014).
Green Synthesis and Molecular Docking Studies
- Chaudhry et al. (2017) used this compound in green synthesis methods, producing novel pyrazolylpyridazine amines and conducting molecular docking studies to understand their structure-activity relationship (Chaudhry et al., 2017).
Synthesis and Computational Study of Pyrazole Derivatives
- Shen et al. (2012) synthesized and performed a computational study on pyrazole derivatives, including those related to this compound. They investigated their molecular structures and thermodynamic properties (Shen, Huang, Diao, & Lei, 2012).
Analgesic Agents Design and Synthesis
- Aggarwal et al. (2020) used this compound in the design and synthesis of analgesic agents, specifically 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles (Aggarwal, Kaushik, Kumar, & Saini, 2020).
Anticancer Applications and Graph Theoretical Analysis
- Panneerselvam et al. (2022) synthesized novel amide derivatives related to this compound for potential breast cancer treatment, employing graph theoretical analysis and molecular dynamic studies (Panneerselvam et al., 2022).
Future Directions
The future directions for “5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine” could involve further exploration of its pharmacological effects and potential applications in the development of new drugs . Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process .
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on various kinases . For instance, pyrazole derivatives have been reported to have antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to interact with their targets in a way that leads to changes in cellular processes . For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a pyrazole derivative, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have shown significant activity against various cell lines . For instance, a pyrazole derivative displayed superior antipromastigote activity .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound can act as a ligand for metal ions, forming complexes that can catalyze oxidation reactions . Additionally, it has been observed to interact with metalloenzymes, which are proteins containing metal ions that are essential for their catalytic activity . These interactions often involve coordination between the nitrogen atoms of the pyrazole and pyridine rings and the metal ions, leading to changes in the enzyme’s conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases, which are enzymes that play a crucial role in signal transduction pathways . By affecting kinase activity, this compound can alter the phosphorylation status of various proteins, leading to changes in gene expression and cellular responses. Furthermore, this compound has been shown to impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. The nitrogen atoms in the pyrazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, facilitating the binding of the compound to its target . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or high temperatures . Over time, the degradation products may accumulate, potentially altering the compound’s biological activity. Long-term studies have indicated that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where a specific dosage range produces a significant biological response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into various metabolites . These interactions can affect metabolic flux, altering the levels of key metabolites and influencing overall metabolic homeostasis . The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of both active and inactive metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments or tissues . For example, binding to transport proteins may facilitate the compound’s entry into cells, while interactions with intracellular binding proteins can affect its distribution within the cytoplasm or organelles .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting metabolic processes and energy production .
Properties
IUPAC Name |
5-chloro-6-pyrazol-1-ylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-4-6(10)5-11-8(7)13-3-1-2-12-13/h1-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEBWVOBGCAVBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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